molecular formula C20H19NO4 B8050810 1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid

1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid

Cat. No.: B8050810
M. Wt: 337.4 g/mol
InChI Key: QLTXKCWMEZIHBJ-UHFFFAOYSA-N
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Description

Dizocilpine maleate, also known as MK-801, is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and is primarily used in scientific research due to its ability to block NMDA receptor-mediated ion fluxes, particularly calcium ions. Dizocilpine maleate has significant neuroprotective properties and is widely used in studies related to neurodegenerative diseases, cognitive functions, and psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dizocilpine maleate involves several steps, starting from the appropriate dibenzocycloheptene derivative. The key steps include:

Industrial Production Methods

Industrial production of dizocilpine maleate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dizocilpine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dizocilpine maleate is extensively used in scientific research due to its unique properties. Some of its key applications include:

    Neurodegenerative Disease Research: Dizocilpine is used to study the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Cognitive Function Studies: It is used to investigate the effects of NMDA receptor antagonism on cognitive functions, including learning and memory.

    Psychosis Models: Dizocilpine is used to create animal models of psychosis, aiding in the study of schizophrenia and other psychiatric disorders.

    Neuroprotection: Its neuroprotective properties make it valuable in research focused on protecting neurons from excitotoxic damage

Mechanism of Action

Dizocilpine maleate exerts its effects by binding to the NMDA receptor’s ion channel, blocking the flow of calcium ions. This blockade is use- and voltage-dependent, meaning the channel must be open for dizocilpine to bind. By preventing calcium influx, dizocilpine inhibits NMDA receptor-mediated excitatory neurotransmission, which is crucial in various neurological processes. Additionally, dizocilpine has been found to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dizocilpine maleate is unique due to its high potency and selectivity for the NMDA receptor. Unlike ketamine and PCP, dizocilpine is primarily used in research settings due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions. Its ability to model both positive and negative symptoms of schizophrenia in animal studies makes it a valuable tool in psychiatric research .

Properties

IUPAC Name

but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTXKCWMEZIHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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